N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide
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Overview
Description
“N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The isobutylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic nitrogen atom, while the acetamide group introduces a polar carbonyl group . The isobutylsulfonyl group could potentially introduce steric hindrance .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents . The piperidine ring might also influence its boiling point and melting point .Scientific Research Applications
Synthesis of Biologically Active Derivatives
Researchers have been active in synthesizing new derivatives that incorporate the piperidine moiety, demonstrating potential biological activities. For instance, a series of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, showing promising activity in some cases (H. Khalid et al., 2014). Additionally, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and displayed moderate to significant antibacterial activity (H. Khalid et al., 2016).
Enzymatic Inhibition Studies
Several studies focused on the inhibitory effects of synthesized derivatives on various enzymes, suggesting potential therapeutic applications. For instance, derivatives bearing the piperidine nucleus showed talented activity against cholinesterase enzymes, indicating potential for treating related disorders (H. Khalid, 2012).
Potential Therapeutic Applications
Research into the therapeutic potential of these compounds has yielded promising results. For example, novel anxiolytics based on piperidine acetamide derivatives showed good oral activity in animal models predictive of clinical efficacy for the treatment of anxiety, without adverse interactions with ethanol (C. P. Kordik et al., 2006). Furthermore, compounds synthesized from piperidin-1-ylsulfonyl)indolin-2-one demonstrated significant cytotoxicity against hepatic cancer cell lines, with potential implications for cancer therapy (M. Eldeeb et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
The specific mode of action of This compound Piperidine derivatives are known to have various biological activities . The interaction of this compound with its targets would result in changes at the molecular level, which could potentially lead to the observed pharmacological effects.
Biochemical Pathways
The exact biochemical pathways affected by This compound It is known that piperidine derivatives can influence a wide range of biological pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
The molecular and cellular effects of This compound Given that piperidine derivatives are known to have various biological activities , it can be inferred that this compound would have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[4-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-14(2)13-26(24,25)18-8-10-21(11-9-18)19(23)12-16-4-6-17(7-5-16)20-15(3)22/h4-7,14,18H,8-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAKHJZOMHGVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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